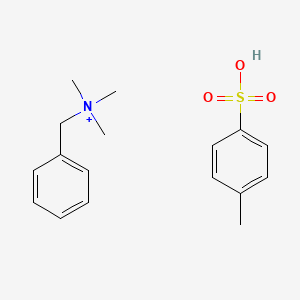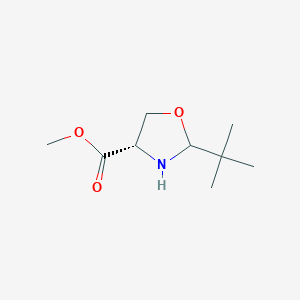
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate typically involves the reaction of an amino alcohol with a carbonyl compound. The reaction conditions often include the use of a base to facilitate the formation of the oxazolidine ring. For example, the reaction between (S)-tert-butyl glycidyl ether and methyl chloroformate in the presence of a base like triethylamine can yield the desired oxazolidine compound.
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amino alcohols.
科学研究应用
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidine moieties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure but with different substituents.
Amino Alcohols: Compounds that can be derived from the reduction of oxazolidines.
Chiral Auxiliaries: Other chiral compounds used in asymmetric synthesis.
Uniqueness
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the methyl ester moiety can influence its reactivity and applications, making it distinct from other oxazolidine derivatives.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
methyl (4S)-2-tert-butyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3/t6-,8?/m0/s1 |
InChI 键 |
FCOMFAAEZRWCKY-UUEFVBAFSA-N |
手性 SMILES |
CC(C)(C)C1N[C@@H](CO1)C(=O)OC |
规范 SMILES |
CC(C)(C)C1NC(CO1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


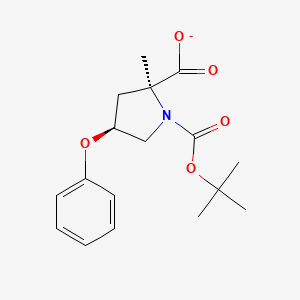

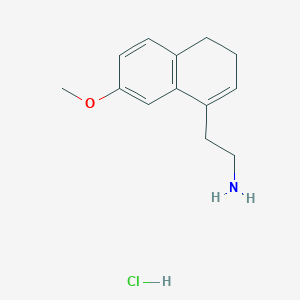
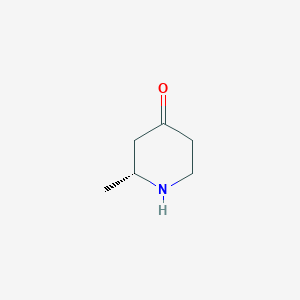
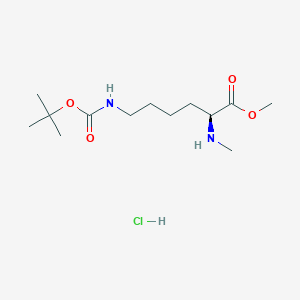
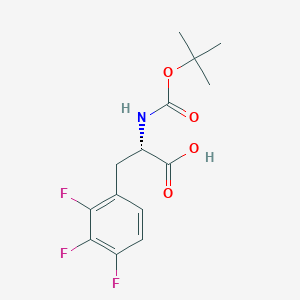
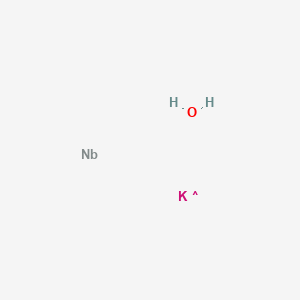
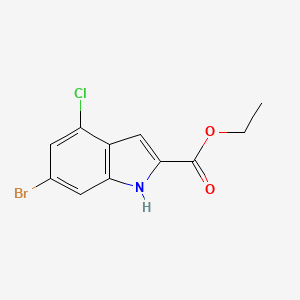

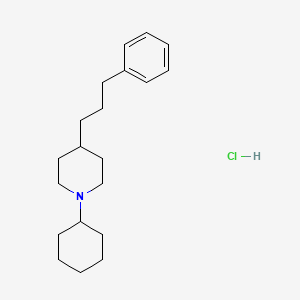
![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)
